Hexanoyl-L-carnitine chloride
Overview
Description
Hexanoyl-L-carnitine (chloride) is a medium-chain acylcarnitine, known for its role in the transport of fatty acids into the mitochondria for β-oxidation . This compound is also referred to as Caproyl-L-Carnitine, L-Caproylcarnitine, CAR 6:0, C6:0 Carnitine, L-Carnitine caproyl ester, L-Carnitine hexanoyl ester, and L-Hexanoylcarnitine . It is a derivative of L-carnitine, which is essential for energy production in cells.
Scientific Research Applications
Hexanoyl-L-carnitine (chloride) has diverse applications in scientific research:
Biology: It plays a role in the study of fatty acid metabolism and mitochondrial function.
Safety and Hazards
Mechanism of Action
Target of Action
Hexanoyl-L-carnitine chloride is a medium-chain acylcarnitine . It primarily targets the carnitine-acylcarnitine translocase and the OCTN2 transporter . These targets play a crucial role in the transport of L-carnitine and acylcarnitines across the inner mitochondrial membrane, which is essential for the β-oxidation of fatty acids .
Mode of Action
This compound interacts with its targets by acting as a substrate. It is transported into the mitochondria via the carnitine-acylcarnitine translocase and OCTN2 transporter . Once inside the mitochondria, it participates in the β-oxidation of fatty acids, which is a metabolic pathway that breaks down fatty acids to produce energy .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the β-oxidation of fatty acids . In this pathway, fatty acids are broken down into two-carbon units that form acetyl-CoA, which is then used in the citric acid cycle to produce energy . The action of this compound in this pathway helps maintain energy homeostasis in the body .
Pharmacokinetics
It is known that the compound has a high water solubility, which decreases with increasing chain length of the ester group in the acylcarnitines
Result of Action
The action of this compound results in the production of energy through the β-oxidation of fatty acids . This is crucial for maintaining energy homeostasis in the body . A mutation in the gene coding for carnitine-acylcarnitine translocase or the octn2 transporter can cause a carnitine deficiency, resulting in poor intestinal absorption of dietary l-carnitine, its impaired reabsorption by the kidney, and consequently, increased urinary loss of l-carnitine .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the ionic nature of L-carnitine causes a high water solubility, which decreases with increasing chain length of the ester group in the acylcarnitines . Therefore, the distribution of L-carnitine and acylcarnitines in various organs is defined by their function and their physico-chemical properties
Biochemical Analysis
Biochemical Properties
Hexanoyl-L-carnitine chloride is involved in the transport of fatty acids across the mitochondrial membrane. It interacts with enzymes such as carnitine palmitoyltransferase I (CPT1) and carnitine palmitoyltransferase II (CPT2), which are crucial for the conversion of fatty acids into acyl-carnitines and their subsequent transport into the mitochondria . Additionally, this compound interacts with carnitine-acylcarnitine translocase (CACT), facilitating the exchange of acyl-carnitines and free carnitine across the inner mitochondrial membrane .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis . By activating AMPK, this compound enhances fatty acid oxidation and reduces lipid accumulation in cells . Furthermore, it affects the expression of genes involved in lipid metabolism, such as peroxisome proliferator-activated receptor alpha (PPARα) and carnitine palmitoyltransferase 1A (CPT1A) .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It binds to CPT1 and CPT2, facilitating the formation of acyl-carnitines and their transport into the mitochondria . Additionally, this compound can inhibit the activity of acetyl-CoA carboxylase (ACC), leading to increased fatty acid oxidation . This compound also influences gene expression by activating transcription factors such as PPARα, which regulates the expression of genes involved in fatty acid metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions, but its stability can be affected by factors such as temperature and pH . Long-term studies have shown that this compound can have sustained effects on cellular function, including enhanced fatty acid oxidation and reduced lipid accumulation . Prolonged exposure to high concentrations of this compound may lead to cellular toxicity and impaired mitochondrial function .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. Low to moderate doses of the compound have been shown to enhance fatty acid oxidation and improve metabolic health . High doses of this compound can lead to adverse effects, including hepatotoxicity and mitochondrial dysfunction . It is important to determine the optimal dosage range to maximize the therapeutic benefits while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, including fatty acid β-oxidation and the carnitine shuttle . It interacts with enzymes such as CPT1, CPT2, and CACT, facilitating the transport of fatty acids into the mitochondria for oxidation . Additionally, this compound can influence metabolic flux by modulating the activity of key regulatory enzymes, such as AMPK and ACC . These interactions contribute to the overall regulation of lipid metabolism and energy homeostasis.
Transport and Distribution
Within cells, this compound is transported and distributed by specific transporters and binding proteins. It is taken up by cells through the organic cation transporter (OCTN2), which facilitates the transport of carnitine and acyl-carnitines across the plasma membrane . Once inside the cell, this compound can be distributed to various organelles, including the mitochondria, where it exerts its metabolic effects . The localization and accumulation of this compound within cells are influenced by factors such as cellular energy status and the availability of transporters .
Subcellular Localization
This compound is primarily localized in the mitochondria, where it plays a crucial role in fatty acid metabolism . It is transported into the mitochondria via the carnitine shuttle system, which involves the coordinated action of CPT1, CPT2, and CACT . Within the mitochondria, this compound is involved in the β-oxidation of fatty acids, contributing to the production of acetyl-CoA and the generation of ATP . The subcellular localization of this compound is essential for its metabolic functions and overall cellular energy homeostasis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexanoyl-L-carnitine (chloride) can be synthesized through the esterification of L-carnitine with hexanoic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond.
Industrial Production Methods: In an industrial setting, the production of Hexanoyl-L-carnitine (chloride) may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process includes the purification of the product through crystallization or chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: Hexanoyl-L-carnitine (chloride) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: Nucleophilic substitution reactions can replace the chloride ion with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines are commonly used.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted carnitine derivatives.
Comparison with Similar Compounds
- Octanoyl-L-carnitine
- Decanoyl-L-carnitine
- Dodecanoyl-L-carnitine
Properties
IUPAC Name |
[(2R)-3-carboxy-2-hexanoyloxypropyl]-trimethylazanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4.ClH/c1-5-6-7-8-13(17)18-11(9-12(15)16)10-14(2,3)4;/h11H,5-10H2,1-4H3;1H/t11-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHGTKVOSRYXOK-RFVHGSKJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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